Harmalol Harmalol Harmalol is a harmala alkaloid in which the harman skeleton is hydroxy-substituted at C-7 and has been reduced across the 3,4 bond. It has a role as an EC 1.4.3.4 (monoamine oxidase) inhibitor and an algal metabolite. It derives from a hydride of a harman.
Harmalol is a natural product found in Polygala tenuifolia, Passiflora amethystina, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 525-57-5
VCID: VC21339075
InChI: InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
SMILES:
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

Harmalol

CAS No.: 525-57-5

Cat. No.: VC21339075

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

Harmalol - 525-57-5

CAS No. 525-57-5
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol
Standard InChI InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
Standard InChI Key RHVPEFQDYMMNSY-UHFFFAOYSA-N
Canonical SMILES CC1=NCCC2=C1NC3=C2C=CC(=C3)O
Melting Point 100 - 105 °C

Chemical Properties of Harmalol

Harmalol possesses distinct chemical and physical characteristics that contribute to its biological activities. Understanding these properties is essential for comprehending its mechanisms of action and potential applications in pharmaceutical research.

Molecular Structure and Identification

Harmalol has a molecular formula of C12H12N2O with a molecular mass of 200.24 g/mol . Its chemical structure features a beta-carboline skeleton with a hydroxyl group at position 7, giving it unique biochemical properties that influence its interactions with biological systems . The compound's structure can be represented by various chemical notation systems as detailed in Table 1.

Table 1: Chemical Identifiers of Harmalol

Identifier TypeValue
CAS Registry Number525-57-5
Molecular FormulaC12H12N2O
Molecular Mass200.24 g/mol
InChIInChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
SMILESCC=1C2=C(C=3C(N2)=CC(O)=CC3)CCN1
Canonical SMILESOC=1C=CC2=C(C1)NC=3C(=NCCC23)C

Physical Properties

Harmalol has distinctive physical characteristics that are relevant to its handling and applications in research settings. It demonstrates a melting point range of 211-219°C with decomposition, indicating its thermal stability limits . This property is particularly important when considering pharmaceutical formulations or laboratory handling protocols.

Biological Activities of Harmalol

Harmalol exhibits diverse biological activities that have been extensively studied using various experimental approaches. These activities predominantly revolve around its interactions with DNA and enzyme systems.

DNA Binding Properties

One of the most significant biological activities of harmalol is its sequence-specific binding to DNA. Research has demonstrated that harmalol interacts differently with various synthetic polynucleotides, showing preference for certain DNA sequences over others .

Binding Affinity with Different DNA Sequences

Studies using competition dialysis assays, spectrophotometric analyses, and fluorescence measurements have revealed that harmalol exhibits varying binding affinities to different DNA polymers. The binding constants determined through these techniques demonstrate a clear preference pattern .

Table 2: Binding Constants of Harmalol with Different DNA Polymers

DNA PolymerBinding Constant (K)Binding Mode
Poly(dG-dC).poly(dG-dC)4.60±0.07×10^6 M^-1Non-cooperative
Poly(dA-dT).poly(dA-dT)0.45±0.04×10^6 M^-1Non-cooperative
Poly(dA).poly(dT)0.015±0.001×10^6 M^-1Positive cooperative
Poly(dG).poly(dC)0.002±0.001×10^6 M^-1Positive cooperative

These findings reveal that harmalol has the highest affinity for heterogeneous GC polymers, followed by heterogeneous AT polymers, with significantly lower affinity for homogeneous sequences . This pattern suggests that the structural arrangement of base pairs plays a critical role in determining harmalol's binding behavior.

Inhibition of Carcinogen-Activating Enzymes

A significant biological activity of harmalol is its inhibitory effect on carcinogen-activating enzymes, particularly cytochrome P450 1A1 (CYP1A1).

Effects on CYP1A1 Expression and Activity

Studies have demonstrated that harmalol at concentrations of 0.5–12.5 μM significantly inhibits dioxin-induced CYP1A1 at mRNA, protein, and activity levels in a concentration-dependent manner in human hepatoma HepG2 cells . This inhibition is particularly important because CYP1A1 is involved in activating procarcinogens to carcinogens, and its suppression may contribute to cancer prevention .

Aryl Hydrocarbon Receptor (AhR) Pathway Modulation

The inhibitory effect of harmalol on CYP1A1 appears to be mediated through its interaction with the AhR signaling pathway. Research has shown that harmalol inhibits TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin)-mediated induction of AhR-dependent luciferase activity and AhR/ARNT/XRE formation . Additionally, competition binding assays revealed that harmalol can displace TCDD from the AhR, suggesting it acts as an AhR antagonist .

Posttranslational Effects

Beyond transcriptional regulation, harmalol also influences CYP1A1 at the posttranslational level by decreasing protein stability. This process involves the ubiquitin-proteasomal pathway, indicating that harmalol can affect enzyme levels through multiple mechanisms .

Cancer Cell LineCancer TypeIC50 Value (μM) after 72 hrs
HepG2Liver carcinoma14
MDA-MB-231Breast carcinoma24
HeLaCervical carcinoma42
A549Lung carcinoma45

These findings indicate that harmalol exhibits the highest cytotoxic potency against liver cancer cells (HepG2), with an IC50 value of 14 μM after 72 hours of incubation . This selective cytotoxicity suggests that harmalol may have particular relevance for liver cancer research and potential therapeutic applications.

Mechanism of Cytotoxicity

The cytotoxic effects of harmalol appear to be related to its antioxidant properties and ability to stabilize formed radicals through resonance structures . Additionally, its interaction with DNA and inhibition of carcinogen-activating enzymes may contribute to its anti-cancer properties by interfering with multiple cellular processes essential for cancer cell survival and proliferation .

Research Methodologies in Harmalol Studies

The investigation of harmalol's properties and activities has employed diverse research methodologies, providing comprehensive insights into its biological behavior.

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